N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-16-8-10-19(11-9-16)34(31,32)29-14-12-18(13-15-29)25(30)28-26-27-23-20-6-2-4-17-5-3-7-21(22(17)20)24(23)33-26/h2-11,18H,12-15H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJFEYGWNMQVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized by reacting acenaphthenequinone with thioamide under acidic conditions to form the thiazole ring.
Introduction of Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the acenaphthothiazole intermediate.
Tosylation: The piperidine derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acenaphthothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Anticancer Properties
NATC has been primarily investigated for its anticancer potential . Studies indicate that it exhibits significant cytotoxicity against a variety of cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Colon Cancer
The mechanism by which NATC exerts its anticancer effects is believed to involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. This dual action makes it a promising candidate for further development as an anticancer agent.
Case Study: Cytotoxicity Assessment
A study conducted on NATC demonstrated its effectiveness against several cancer cell lines. The following table summarizes the results of cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Inhibition of proliferation |
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 18.7 | Cell cycle arrest |
These findings suggest that NATC could be developed into a therapeutic agent targeting multiple types of cancer.
Antibacterial Activity
In addition to its anticancer properties, NATC has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications as a novel antibiotic agent. The specific bacteria tested include:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Further research is necessary to evaluate the efficacy and safety of NATC as an antibiotic, including its pharmacokinetics and toxicity profiles.
Case Study: Antibacterial Efficacy
A preliminary study on the antibacterial properties of NATC yielded the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
These results indicate that NATC could serve as a basis for developing new antibacterial therapies.
Other Potential Applications
Research into NATC's applications extends beyond cancer and bacterial infections. Ongoing investigations are exploring its potential roles in:
- Neuroprotection : The compound may have neuroprotective effects that could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory agents : Preliminary data suggest that NATC might modulate inflammatory pathways.
These areas require further exploration to substantiate claims and determine mechanisms of action.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The acenaphthothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tosylpiperidine group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Acenaphtho[1,2-d]triazole Derivatives (Anta-H, Dibanta-H, Cybta-H)
Key Similarities :
- Core Structure : Like the target compound, these derivatives feature a π-extended acenaphtho-fused heterocycle (triazole instead of thiazol) .
- Supramolecular Assembly : Acenaphtho-triazoles form hydrogen-bonded polymers (e.g., Dibanta-H forms tetrameric rings, Anta-H forms trimeric structures), suggesting the target compound may exhibit similar self-assembly behavior .
Key Differences :
| Property | Target Compound | Acenaphtho-Triazoles (e.g., Dibanta-H) |
|---|---|---|
| Heteroatoms | S and N in thiazol | Three N atoms in triazole |
| Substituents | Tosylpiperidine | Tert-butyl groups (Dibanta-H) |
| Hydrogen Bonding | Limited (thiazol less H-bond-active) | Strong (triazole forms H-bonded polymers) |
| Applications | Potential CNS drugs (piperidine moiety) | Supramolecular materials, metal coordination |
The tosylpiperidine group in the target compound may reduce solubility compared to tert-butyl-substituted analogs but could enhance interactions with biological targets .
Acenaphtho[1,2-b]quinoxaline
Key Similarities :
Key Differences :
| Property | Target Compound | Acenaphthoquinoxaline |
|---|---|---|
| Heterocycle | Thiazol (5-membered, S/N) | Quinoxaline (6-membered, two N atoms) |
| Electronic Properties | Moderate electron deficiency | High electron deficiency (quinoxaline) |
| Applications | Drug design (sulfonamide group) | Dyes, coordination chemistry |
The thiazol ring in the target compound likely offers better metabolic stability compared to quinoxaline, which is prone to redox reactions .
Thiadiazole-Containing Compounds (e.g., Pharmacopeial Forum Derivatives)
Key Similarities :
Key Differences :
| Property | Target Compound | Thiadiazole Derivatives |
|---|---|---|
| Heteroatom Arrangement | S and N in thiazol | Two N and one S in thiadiazole |
| Bioactivity | Potential protease inhibition (tosyl) | Antibacterial (thiadiazole derivatives) |
| Solubility | Lower (bulky tosyl group) | Higher (smaller substituents) |
The tosyl group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life, compared to simpler thiadiazoles .
Hypothetical Research Findings Based on Structural Analogies
Photophysical Properties : The acenaphtho-thiazol core may exhibit red-shifted fluorescence compared to triazole analogs due to sulfur’s heavy atom effect, as seen in Dibanta-H’s Zn complexes .
Druglikeness : The piperidine moiety could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.
Supramolecular Chemistry: While less H-bond-active than triazoles, the thiazol’s sulfur atom might facilitate alternative non-covalent interactions (e.g., halogen bonding).
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a tosyl group, and an acenaphtho[1,2-d]thiazole moiety. Its molecular formula is C₁₃H₁₇N₃O₄S, with a molecular weight of approximately 283.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity: Several studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties: Certain derivatives have demonstrated effectiveness against various pathogens, including fungi and bacteria.
- Neuroprotective Effects: Some compounds in this class have been investigated for their potential in treating neurodegenerative diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives. It was found that derivatives similar to this compound significantly inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Another research effort focused on the antimicrobial activity of piperidine compounds. The study revealed that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents for infectious diseases .
Neuroprotective Effects
Research highlighted the neuroprotective capabilities of piperidine derivatives. These compounds were shown to protect neuronal cells from oxidative stress-induced damage, indicating their potential utility in treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neuroprotective | Protects neuronal cells from damage |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity Observed |
|---|---|---|
| This compound | Acenaphtho[1,2-d]thiazole moiety | Anticancer, antimicrobial |
| Piperidine derivative A | Simple piperidine structure | Moderate anticancer activity |
| Piperidine derivative B | Additional functional groups | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
